2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
“2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” is a compound that has been studied for its potential therapeutic applications . It has been found to have a high affinity for alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing acetylcholinesterase inhibitor compounds . The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure .Molecular Structure Analysis
The molecular structure of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with an acceptable pharmacokinetic profile .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” have been analyzed in the context of its binding affinity for alpha1-adrenergic receptors . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Scientific Research Applications
Alzheimer’s Disease Treatment
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied for their potential in treating Alzheimer’s disease . Alzheimer’s is a neurodegenerative disease affecting the elderly population, characterized by a decrease in cholinergic transmission, which impairs cognitive functions . Acetylcholine deficiency is significant in the development of disease symptoms . Inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the crucial drug targets to increase acetylcholine levels .
Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The (4-methoxyphenyl)piperazine moiety has been used in the design and synthesis of AChE/BChE inhibitors . These inhibitors are essential in managing diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
Antibacterial Activity
Piperazine derivatives, including those with the (4-methoxyphenyl)piperazine moiety, have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
Similar to their antibacterial properties, piperazine derivatives have also demonstrated antifungal activity . This opens up another avenue for their potential use in treating fungal infections .
Antipsychotic and Antidepressant Drugs
Piperazine is a common structural motif found in many pharmaceuticals, including antipsychotic and antidepressant drugs . The (4-methoxyphenyl)piperazine moiety could potentially enhance the pharmacokinetic properties of these drugs .
Potential Treatments for Parkinson’s Disease
Piperazine derivatives, including those with the (4-methoxyphenyl)piperazine moiety, are components in potential treatments for Parkinson’s disease . This neurodegenerative disorder could potentially be managed better with drugs containing this moiety .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound interacts with its targets, leading to changes in the receptor’s activity.
Biochemical Pathways
The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors, which suggests it may have an impact on the functions mediated by these receptors .
Action Environment
It is known that the compound’s pharmacokinetic profile was found acceptable for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Future Directions
The future directions for the study of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” include further investigation of its potential as an alpha1-adrenergic receptor antagonist . The results of previous studies have highlighted several compounds, including “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide”, that exhibited an acceptable pharmacokinetic profile . These compounds could be advanced to further investigation for their potential therapeutic applications .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYWEKSJIMGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide |
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